

physicochemical properties of STING agonist-3 trihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *STING agonist-3 trihydrochloride*

Cat. No.: *B11929667*

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An In-depth Technical Guide on the Physicochemical Properties of **STING Agonist-3 Trihydrochloride**

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of **STING agonist-3 trihydrochloride**, a potent and selective non-nucleotide small-molecule activator of the STING (Stimulator of Interferon Genes) pathway.

Core Physicochemical Properties

STING agonist-3 trihydrochloride, also known as diABZI, is a dimeric amidobenzimidazole compound that has demonstrated significant potential in cancer immunotherapy due to its ability to induce a robust type I interferon response.^[1] A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C37H45Cl3N12O6	[2]
Molecular Weight	860.19 g/mol	[2]
Appearance	White to off-white solid	[3]
Purity	≥95% (UHPLC)	[1]
Solubility	- Water: 2 mg/mL[1] - DMSO: 20 mg/mL (with sonication)[3], 100 mg/mL[4]	[1][3][4]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3][5]	[3][5]

Biological Activity

STING agonist-3 trihydrochloride is a potent activator of the STING pathway. Its biological activity has been characterized by the following parameters:

Assay	Value	Cell Line/System	Source
pEC50 (in-cell activation)	7.5	HEK293T cells co-transfected with STING and a luciferase reporter	[5][6]
pIC50 (binding affinity)	9.5	FRET-based competition binding assay with the C-terminal domain of human STING	[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Solubility Determination

A standard protocol for determining the aqueous and solvent solubility of a small molecule like **STING agonist-3 trihydrochloride** involves the following steps:

- **Preparation of Saturated Solution:** An excess amount of the compound is added to a known volume of the solvent (e.g., water or DMSO) in a vial.
- **Equilibration:** The vial is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** The suspension is filtered or centrifuged to remove any undissolved solid material.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound is used for accurate quantification.

In-Cell STING Activation Assay (Luciferase Reporter Assay)

The potency of **STING agonist-3 trihydrochloride** in activating the STING pathway within a cellular context is commonly assessed using a luciferase reporter assay:

- **Cell Culture and Transfection:** Human embryonic kidney cells (HEK293T) are cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing the human STING protein and another containing the firefly luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.
- **Compound Treatment:** After a suitable incubation period to allow for protein expression, the transfected cells are treated with serial dilutions of **STING agonist-3 trihydrochloride**.

- **Lysis and Luciferase Assay:** Following treatment for a defined period (e.g., 24 hours), the cells are lysed, and the luciferase substrate is added.
- **Data Analysis:** The luminescence, which is proportional to the luciferase activity and thus STING activation, is measured using a luminometer. The data is then plotted against the compound concentration, and the pEC50 value is calculated from the resulting dose-response curve.^[5]

STING Binding Affinity Assay (FRET Assay)

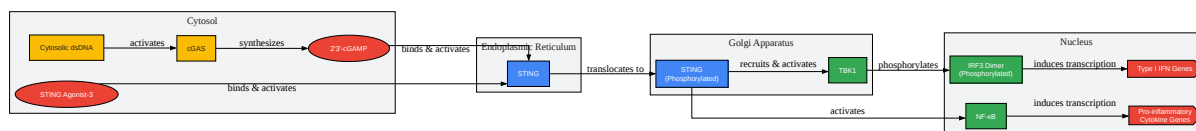
A Förster Resonance Energy Transfer (FRET)-based competition binding assay is employed to determine the binding affinity of the agonist to the STING protein:

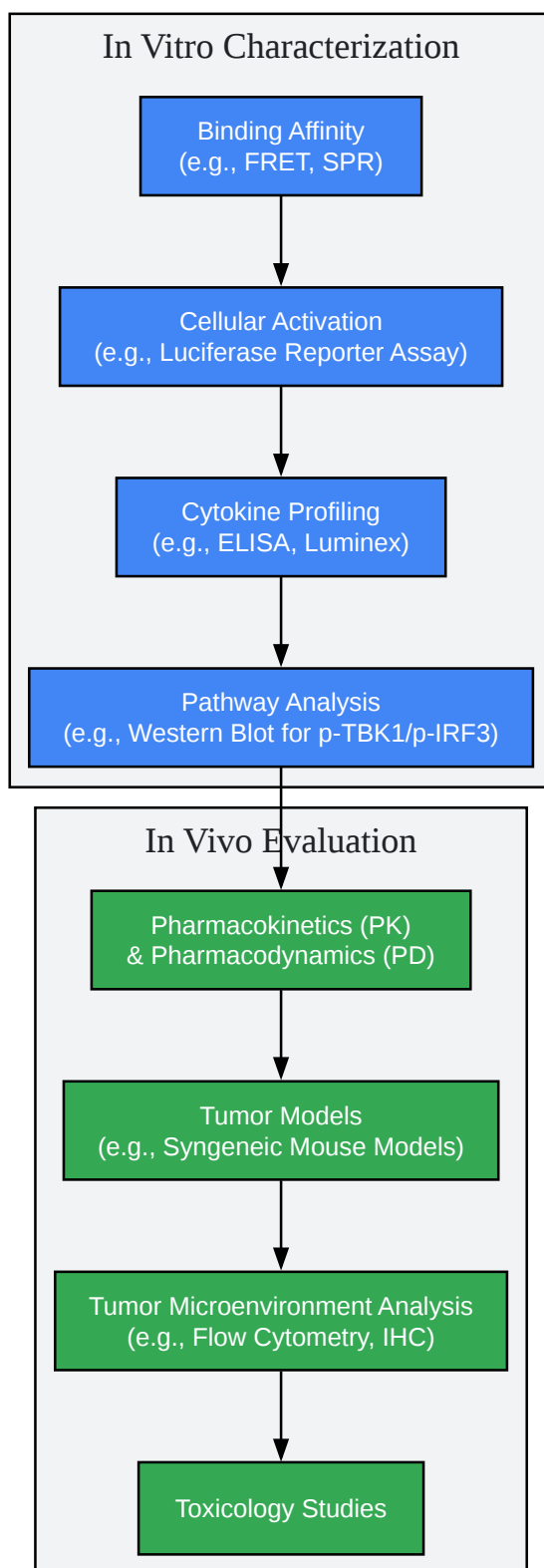
- **Assay Components:** This assay typically involves the purified C-terminal domain (CTD) of human STING protein labeled with a donor fluorophore and a known fluorescently labeled ligand (tracer) that binds to the same site as the agonist, acting as the acceptor fluorophore.
- **Competition:** **STING agonist-3 trihydrochloride**, at varying concentrations, is incubated with the labeled STING protein and the fluorescent tracer.
- **FRET Measurement:** When the fluorescent tracer is bound to the STING protein, the donor and acceptor fluorophores are in close proximity, resulting in a high FRET signal. The unlabeled agonist competes with the tracer for binding to STING, leading to a decrease in the FRET signal as the concentration of the agonist increases.
- **Data Analysis:** The reduction in the FRET signal is measured, and the data is used to generate a competition binding curve. The pIC50 value, which represents the concentration of the agonist required to inhibit 50% of the tracer binding, is then determined.^[5]

Visualizations

STING Signaling Pathway

The canonical cGAS-STING signaling pathway, which is activated by **STING agonist-3 trihydrochloride**, is depicted below.





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- To cite this document: BenchChem. [physicochemical properties of STING agonist-3 trihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929667#physicochemical-properties-of-sting-agonist-3-trihydrochloride]

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